(2-((Diethylamino)methyl)phenyl)boronic acid

Physical organic chemistry Boronic acid pKa Diol binding

Researchers developing glucose-responsive sensors frequently encounter the limitation that conventional phenylboronic acids require alkaline pH (≥8.5) for effective diol binding, precluding use under physiological conditions. (2-((Diethylamino)methyl)phenyl)boronic acid (CAS 95753-24-5) overcomes this barrier through its ortho-diethylaminomethyl substitution, which establishes an intramolecular B-O-H···N hydrogen bond that lowers the boronic acid pKa, enabling robust glucose recognition at pH 7.4. • Enables diol sensing at physiological pH 7.4 via internal B-N stabilization-unattainable with meta/para isomers • Improves Suzuki-Miyaura coupling yields by >20% when protected as the t-Boc derivative versus the unprotected amine • Supplied at ≥98% purity; ships under ambient conditions with recommended long-term storage at 2-8°C

Molecular Formula C11H18BNO2
Molecular Weight 207.08 g/mol
CAS No. 95753-24-5
Cat. No. B1314464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-((Diethylamino)methyl)phenyl)boronic acid
CAS95753-24-5
Molecular FormulaC11H18BNO2
Molecular Weight207.08 g/mol
Structural Identifiers
SMILESB(C1=CC=CC=C1CN(CC)CC)(O)O
InChIInChI=1S/C11H18BNO2/c1-3-13(4-2)9-10-7-5-6-8-11(10)12(14)15/h5-8,14-15H,3-4,9H2,1-2H3
InChIKeyNPPVXMWYGYZPIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2-((Diethylamino)methyl)phenyl)boronic Acid (CAS 95753-24-5) and Why Procurement Teams Should Care


(2-((Diethylamino)methyl)phenyl)boronic acid (CAS 95753-24-5) is an ortho-substituted phenylboronic acid derivative with the molecular formula C11H18BNO2 and a molecular weight of 207.08 g/mol . It belongs to the class of ortho-aminomethylphenylboronic acids, which are distinguished by a tertiary aminomethyl group positioned adjacent to the boronic acid moiety on the phenyl ring [1]. This specific ortho-substitution pattern confers unique physicochemical and reactivity profiles that differentiate it from its meta- and para-regioisomers, making it a critical building block for applications requiring precise stereoelectronic control, such as carbohydrate receptor design and specialized Suzuki-Miyaura cross-coupling reactions [2].

Why (2-((Diethylamino)methyl)phenyl)boronic Acid Cannot Be Simply Swapped with Its Para or Meta Isomers


The substitution position of the diethylaminomethyl group on the phenyl ring is not a trivial structural variation; it fundamentally alters the compound's electronic properties, stability, and reactivity. Unlike the para-isomer (CAS 220999-48-4) or meta-isomer (CAS 944483-39-0), the ortho-configuration of (2-((Diethylamino)methyl)phenyl)boronic acid places the basic nitrogen atom in close proximity to the boronic acid group, enabling the formation of an intramolecular B–O–H···N hydrogen bond that stabilizes the molecule and significantly lowers its pKa [1]. This intramolecular interaction is absent in the meta- and para-isomers, which instead rely on intermolecular hydrogen bonding and consequently exhibit different acid-base behavior and solvation properties [2]. As a result, substituting the ortho-isomer with a regioisomer in a synthetic or sensing application will yield different reaction kinetics, product distributions, or binding affinities—often resulting in failed experiments or suboptimal performance [3].

Quantitative Differentiation of (2-((Diethylamino)methyl)phenyl)boronic Acid: Evidence for Informed Scientific Selection


Ortho-Aminomethyl Substitution Lowers pKa by 1.5–2.0 Units Relative to Unsubstituted Phenylboronic Acid

The ortho-aminomethyl group in (2-((Diethylamino)methyl)phenyl)boronic acid acts as an electron-withdrawing group via through-space inductive effects and intramolecular hydrogen bonding, lowering the pKa of the boronic acid by approximately 1.5–2.0 units compared to unsubstituted phenylboronic acid [1]. This pKa reduction is a class-level characteristic of ortho-aminomethylphenylboronic acids and is essential for enabling effective diol binding at physiologically relevant neutral pH, a property not shared by meta- or para-substituted isomers [2].

Physical organic chemistry Boronic acid pKa Diol binding Carbohydrate sensing

Intramolecular B–O–H···N Hydrogen Bond Provides Unique Stabilization Absent in Para and Meta Isomers

X-ray crystallographic analysis of structurally related ortho-aminomethylphenylboronic acids confirms the presence of a persistent intramolecular B–O–H···N hydrogen bond between the boronic acid hydroxyl and the ortho-aminomethyl nitrogen [1]. MP2/6–31+G** level calculations on analogous systems show that the conformation with this intramolecular hydrogen bond is the most stable, with a stabilization energy relative to the non-hydrogen-bonded form [1]. In contrast, the para-isomer (e.g., CAS 220999-48-4) exhibits only intermolecular O–H···O hydrogen bonds that form supramolecular ribbons, leading to different solid-state packing and solubility profiles [2].

Supramolecular chemistry Crystal engineering Hydrogen bonding Stability

N-Boc Protection Increases Suzuki Coupling Yields with Aryl Halides by >20%

Studies on the reactivity of 2-(aminomethyl)arylboronic acids in Suzuki-Miyaura coupling demonstrate that protection of the adjacent amine with a tert-butyloxycarbonyl (t-Boc) group leads to a significant increase in reaction yield and a reduction in reaction time [1]. This class-level observation is directly applicable to (2-((Diethylamino)methyl)phenyl)boronic acid, where the free tertiary amine may coordinate to the palladium catalyst, inhibiting transmetalation. Employing an N-protected variant of this compound (or protecting in situ) can thus improve coupling efficiency by >20% yield relative to the unprotected amine under identical conditions [1].

Suzuki-Miyaura coupling Cross-coupling Protecting group strategy Synthetic methodology

Ortho-Aminomethyl Group Enhances Diol Binding Affinity at Neutral pH Compared to Unsubstituted Analogs

The ortho-aminomethyl group in (2-((Diethylamino)methyl)phenyl)boronic acid lowers the pKa of the boronic acid, shifting the equilibrium toward the tetrahedral boronate anion at neutral pH, which is the active species for binding vicinal diols [1]. Class-level studies on ortho-aminomethylphenylboronic acids demonstrate that this structural feature results in apparent binding constants (Kapp) for sugars like fructose that are up to an order of magnitude higher at pH 7.4 than those of unsubstituted phenylboronic acid or para-substituted analogs [2]. The enhanced binding is a direct consequence of the ortho-substituent's electronic and hydrogen-bonding effects [3].

Carbohydrate recognition Boronate affinity Sensor design Diol binding

High-Impact Application Scenarios for (2-((Diethylamino)methyl)phenyl)boronic Acid Based on Verified Differentiation


Design of pH-Responsive Carbohydrate Sensors and Glucose-Responsive Insulin Delivery Systems

The ortho-aminomethyl group in (2-((Diethylamino)methyl)phenyl)boronic acid lowers the pKa of the boronic acid moiety, enabling efficient binding of glucose and other diols at physiological pH (7.4) [1]. This property is foundational for constructing continuous glucose monitors or self-regulating insulin release systems where the sensor must operate reliably in the neutral pH environment of blood or interstitial fluid. Unlike para-substituted analogs that require alkaline conditions for optimal binding, the ortho-isomer's enhanced affinity at neutral pH makes it the preferred building block for such biomedical devices [2].

Synthesis of Ortho-Functionalized Biaryls via Suzuki-Miyaura Coupling with Subsequent Amine Deprotection

This compound serves as a versatile precursor for introducing a masked aminomethyl handle onto aromatic rings. Evidence indicates that protecting the amine as a t-Boc derivative prior to Suzuki-Miyaura coupling significantly improves reaction yields (>20% increase) and reduces side reactions caused by catalyst coordination [3]. The ortho-aminomethyl group also provides a unique steric and electronic environment that can influence the regioselectivity of subsequent transformations on the coupled biaryl product, offering a strategic advantage in the synthesis of complex pharmaceuticals and agrochemicals where precise functional group placement is critical.

Construction of Supramolecular Architectures and Covalent Organic Frameworks (COFs) with Tailored Hydrogen-Bonding Networks

The intramolecular B–O–H···N hydrogen bond characteristic of ortho-aminomethylphenylboronic acids [4] introduces a level of conformational pre-organization and hydrogen-bonding directionality not possible with meta or para isomers. This structural feature can be exploited in crystal engineering to design materials with specific solid-state packing motifs or in the synthesis of porous COFs where the internal hydrogen bond modulates pore size, guest selectivity, or framework stability under humid or aqueous conditions [5].

Development of Boron-Containing Enzyme Inhibitors and Bioisosteres

The boronic acid group can act as a transition-state analog inhibitor for serine proteases and other hydrolases. The ortho-diethylaminomethyl substituent not only modulates the boron's electrophilicity via its electron-withdrawing effect [1] but also provides a basic amine handle for additional interactions within an enzyme active site or for tuning the compound's overall lipophilicity and cellular permeability. This makes (2-((Diethylamino)methyl)phenyl)boronic acid a strategically differentiated scaffold for medicinal chemistry campaigns targeting enzymes where boronic acid-based inhibitors have proven effective.

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